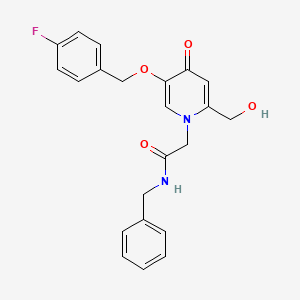

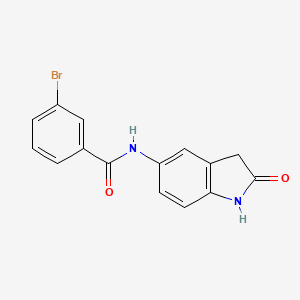

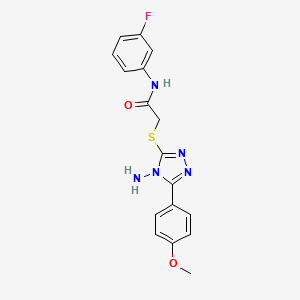

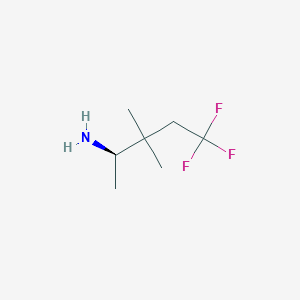

3-bromo-N-(2-oxoindolin-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anticancer and Antioxidant Activities

A study by Gudipati, Anreddy, and Manda (2011) synthesized a series of N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives and evaluated their anticancer and antioxidant activities. These compounds showed significant anticancer activity against various cancer cell lines, including HeLa, IMR-32, and MCF-7, using the MTT assay. They also demonstrated potent antioxidant activities, suggesting their potential role in developing antioxidant agents that may be beneficial in pathological conditions such as cancer and diabetes (Gudipati, Anreddy, & Manda, 2011).

Apoptosis Induction

Another study reported the discovery of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides as new apoptosis inducers, identified using a cell- and caspase-based high-throughput screening (HTS) assay. Through structure-activity relationship (SAR) studies, certain compounds were identified as potent apoptosis inducers with significant activity in human colorectal carcinoma HCT116 cells, functioning as inhibitors of tubulin polymerization (Sirisoma, Pervin, Drewe, Tseng, & Cai, 2009).

Cardioprotective Activity

The cardioprotective activity of related compounds was evaluated against doxorubicin-induced cardiotoxicity in rats. A specific derivative, N-(benzo[d]oxazol-2-yl)-2-(5-bromo-2-oxoindolin-3-ylidene)hydrazinecarboxamide, showed significant reduction in levels of cardiotoxic biomarkers and alleviated doxorubicin-induced depletion of glutathione levels in blood, suggesting a potential therapeutic role in protecting against cardiotoxicity (Reddy, Nagaraju, Rajyalaksmi, & Sarangapani, 2012).

Antiviral Activity

Compounds derived from 3-bromo-N-(2-oxoindolin-5-yl)benzamide have also been synthesized and evaluated for their antiviral activity against HIV, HSV, and vaccinia viruses. One of the derivatives exhibited distinct antiviral activity against Herpes simplex and vaccinia viruses, highlighting the potential of these compounds in developing new antiviral drugs (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

It’s known that indole derivatives can interact with their targets in a way that leads to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

It’s known that indole derivatives can exhibit notable cytotoxicity toward human cancer cell lines . This suggests that 3-bromo-N-(2-oxoindolin-5-yl)benzamide may have similar effects.

Analyse Biochimique

Biochemical Properties

3-bromo-N-(2-oxoindolin-5-yl)benzamide, as an indole derivative, is known to bind with high affinity to multiple receptors This makes it a valuable compound for developing new useful derivatives

Cellular Effects

Indole derivatives have been shown to have notable cytotoxicity toward various human cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Indole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

3-bromo-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2/c16-11-3-1-2-9(6-11)15(20)17-12-4-5-13-10(7-12)8-14(19)18-13/h1-7H,8H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNPYKDKCKBNSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(furan-2-yl)-2-morpholino-5-(2-oxo-2-(p-tolyl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2740494.png)

![ethyl 2-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2740496.png)

![6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol](/img/structure/B2740505.png)

![Spiro[3.5]nonan-7-amine hydrochloride](/img/structure/B2740508.png)

![2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid](/img/structure/B2740510.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2740511.png)